molecular formula C4H5N3O2 B2937224 5-Methyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 832737-27-6

5-Methyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B2937224
CAS RN: 832737-27-6
M. Wt: 127.103
InChI Key: VCFOEWURSYAGKP-UHFFFAOYSA-N
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Description

5-Methyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound . It is a type of triazole, which is a class of five-membered ring compounds with three nitrogen atoms and two carbon atoms .


Synthesis Analysis

The synthesis of 5-Methyl-1H-1,2,3-triazole-4-carboxylic acid and its derivatives has been reported in various studies. For instance, it can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . In another study, a series of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acids/carbohydrazides were synthesized as analogues of febuxostat .


Molecular Structure Analysis

The molecular formula of 5-Methyl-1H-1,2,3-triazole-4-carboxylic acid is C3H3N3O2 . The structure of this compound includes a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms .


Chemical Reactions Analysis

5-Methyl-1H-1,2,3-triazole-4-carboxylic acid can participate in various chemical reactions. For example, it can be used to synthesize novel complexes under hydrothermal conditions . It can also be used as a precursor for preparing the nucleoside analogue, Ribavirin .


Physical And Chemical Properties Analysis

The average mass of 5-Methyl-1H-1,2,3-triazole-4-carboxylic acid is 113.075 Da, and its monoisotopic mass is 113.022530 Da .

properties

IUPAC Name

5-methyl-2H-triazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c1-2-3(4(8)9)6-7-5-2/h1H3,(H,8,9)(H,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCFOEWURSYAGKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNN=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301003248
Record name 4-Methyl-1H-1,2,3-triazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301003248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-1H-1,2,3-triazole-4-carboxylic acid

CAS RN

832737-27-6
Record name 4-Methyl-1H-1,2,3-triazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301003248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-2H-1,2,3-triazole-4-carboxylic acid
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Q & A

Q1: What makes the structure of 5-methyl-1H-1,2,3-triazole-4-carboxylic acid attractive for developing new compounds?

A: The presence of both carboxylic acid and triazole functionalities within its structure makes it a versatile building block. These groups offer multiple sites for derivatization and allow for the exploration of various chemical modifications. For instance, researchers have synthesized a series of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acids/carbohydrazides as potential xanthine oxidase inhibitors []. This exemplifies how the core structure can be tailored to target specific enzymes.

Q2: What are some notable biological activities reported for derivatives of 5-methyl-1H-1,2,3-triazole-4-carboxylic acid?

A: Studies have explored the potential of derivatives as xanthine oxidase inhibitors [], which are relevant for treating gout. Additionally, researchers have synthesized and evaluated aziridine-1,2,3-triazole hybrid derivatives for their anticancer activity against human leukemia (HL-60) cells and human hepatoma G2 cells [, ].

Q3: Can you provide some examples of how the structure of 5-methyl-1H-1,2,3-triazole-4-carboxylic acid has been modified to generate new compounds?

A3: Researchers have employed various synthetic strategies to modify the core structure. Examples include:

  • Esterification: Replacing the carboxylic acid hydrogen with different alkyl or aryl groups to generate esters [].
  • Amide Formation: Reacting the carboxylic acid with amines to yield amides with diverse substituents [].
  • Formation of Hybrid Molecules: Combining the triazole core with other pharmacophores, such as aziridine, to create novel hybrid molecules with potentially enhanced activities [, ].

Q4: What insights have crystallographic studies provided regarding the structural features of 5-methyl-1H-1,2,3-triazole-4-carboxylic acid and its derivatives?

A4: X-ray crystallography studies have revealed key structural features, including:

  • Planar Triazole Ring: The triazole ring generally adopts a planar conformation [, ].
  • Intermolecular Interactions: The carboxylic acid group often participates in hydrogen bonding interactions, influencing the crystal packing arrangement [, ]. For example, in the crystal structure of 1-anilino-5-methyl-1H-1,2,3-triazole-4-carboxylic acid monohydrate, water molecules connect the molecules through N—H⋯O, O—H⋯O, and O—H⋯N interactions [].
  • Influence of Substituents on Geometry: The nature of substituents attached to the triazole ring can affect the dihedral angles and overall molecular geometry [].

Q5: Have any computational studies been conducted on 5-methyl-1H-1,2,3-triazole-4-carboxylic acid or its derivatives?

A: Yes, computational chemistry approaches have been applied to investigate these compounds. For instance, molecular docking studies have been performed to rationalize the binding mode of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid derivatives within the active site of xanthine oxidase [].

Q6: What are some of the analytical techniques used to characterize 5-methyl-1H-1,2,3-triazole-4-carboxylic acid and its derivatives?

A6: Various spectroscopic and analytical methods have been employed for characterization, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are routinely used to elucidate the structure and confirm the identity of synthesized compounds [, , , ].
  • Infrared (IR) Spectroscopy: IR spectra provide information about functional groups present in the molecules [, , ].
  • Mass Spectrometry (MS): MS is used to determine molecular weight and characterize fragmentation patterns [, , ].
  • X-ray Crystallography: When suitable crystals can be obtained, X-ray diffraction provides detailed information about the three-dimensional structure [, , ].

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